
4-(6-Chloro-4-methoxycarbonylaminopyridin-2-yl)piperazine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate: is a complex organic compound with a molecular formula of C14H19ClN4O4. This compound is notable for its unique structure, which includes a piperazine ring, a pyridine ring, and various functional groups such as tert-butyl, chloro, and methoxycarbonylamino groups. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is often synthesized by reacting ethylenediamine with di-tert-butyl dicarbonate (Boc2O) to form tert-butyl piperazine-1-carboxylate.
Introduction of the Pyridine Ring: The pyridine ring is introduced through a nucleophilic substitution reaction, where 6-chloro-4-(methoxycarbonylamino)pyridine is reacted with tert-butyl piperazine-1-carboxylate under basic conditions.
Final Product Formation: The final product, tert-butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate, is obtained after purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyridine ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to remove the chloro group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Hydrolysis: Acidic conditions using hydrochloric acid (HCl) or basic conditions using sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while hydrolysis can produce carboxylic acids.
Scientific Research Applications
tert-Butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact molecular pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)-piperazine-1-carboxylate: Similar structure but with a nitro group instead of a methoxycarbonylamino group.
tert-Butyl 3-((6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate: Contains a boronate ester group.
Uniqueness
tert-Butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H23ClN4O4 |
|---|---|
Molecular Weight |
370.8 g/mol |
IUPAC Name |
tert-butyl 4-[6-chloro-4-(methoxycarbonylamino)pyridin-2-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C16H23ClN4O4/c1-16(2,3)25-15(23)21-7-5-20(6-8-21)13-10-11(9-12(17)19-13)18-14(22)24-4/h9-10H,5-8H2,1-4H3,(H,18,19,22) |
InChI Key |
AJEINZKLGJJAEG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=CC(=C2)NC(=O)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


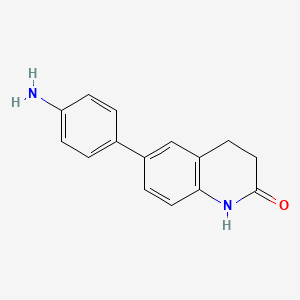
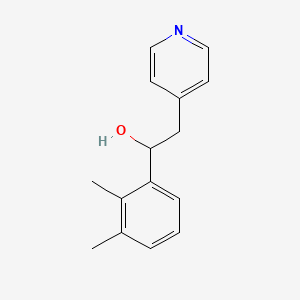
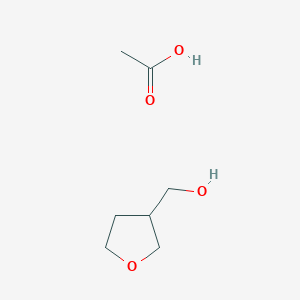

![[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13875469.png)

![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)
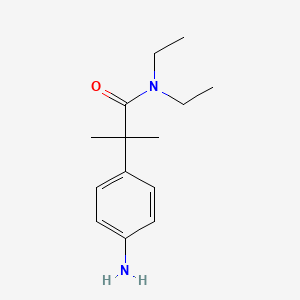
![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)
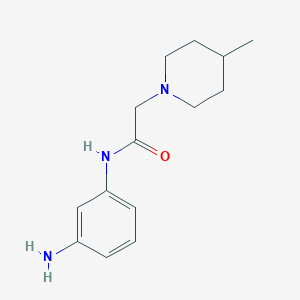
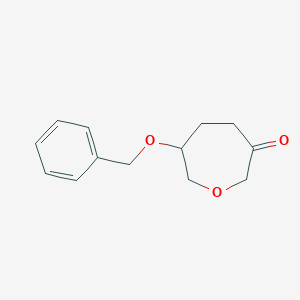
![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
![tert-butyl N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]carbamate](/img/structure/B13875506.png)

